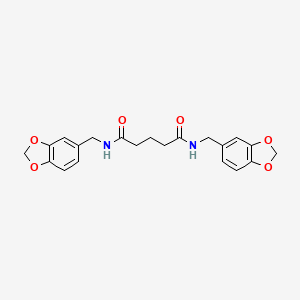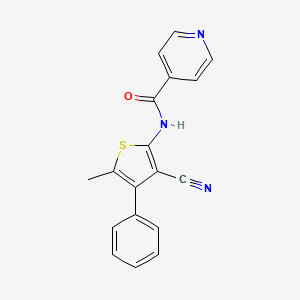
N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPTC belongs to the class of triazole derivatives and has been studied for its various biological activities.
Wirkmechanismus
The mechanism of action of N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves the inhibition of various enzymes and proteins, including histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and heat shock proteins (HSPs). These enzymes and proteins play a crucial role in various biological processes, including cell growth, differentiation, and survival. By inhibiting these enzymes and proteins, N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can induce cell death, prevent protein aggregation, and modulate gene expression.
Biochemical and Physiological Effects:
N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has shown to induce cell death through the activation of caspases, which are the enzymes responsible for the cleavage of various cellular proteins. N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has also shown to prevent the aggregation of amyloid-beta and alpha-synuclein proteins by binding to their respective monomers and preventing their self-assembly. In addition, N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has shown to modulate gene expression by inhibiting HDACs, which are the enzymes responsible for the removal of acetyl groups from histones, resulting in the activation of various genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its specificity towards various enzymes and proteins, which allows for the selective modulation of biological processes. However, one of the limitations of using N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is its low solubility in water, which can affect its bioavailability and efficacy. Therefore, different methods have been used to improve the solubility and stability of N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, including the use of different solvents and the formulation of N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide in nanoparticles.
Zukünftige Richtungen
There are various future directions for the research on N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, including the optimization of its synthesis method, the development of new formulations for improved bioavailability and efficacy, and the identification of new biological targets for N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide. In addition, the potential of N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide as a therapeutic agent in other diseases, including viral infections and autoimmune diseases, can be explored. Furthermore, the use of N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide in combination with other therapeutic agents can be investigated to enhance its efficacy and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of cancer-related genes. In Alzheimer's disease and Parkinson's disease research, N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has shown to prevent the aggregation of amyloid-beta and alpha-synuclein proteins, respectively, which are the hallmarks of these diseases.
Eigenschaften
IUPAC Name |
N-butyl-1-phenyl-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-3-5-12-17-16(21)15-14(9-4-2)20(19-18-15)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOZKBDSKDWQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4761106.png)
![N-(2-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4761117.png)
![2-chloro-5-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4761118.png)

![4-({2-allyl-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4761128.png)
![N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4761134.png)
![3-bromo-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide](/img/structure/B4761140.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine](/img/structure/B4761158.png)
![2-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4761167.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B4761169.png)
![2-(methylthio)-N-{4-[(1-naphthylamino)sulfonyl]phenyl}benzamide](/img/structure/B4761177.png)

